N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide” is a compound that has been studied for its potential biological activities . It is part of a series of indole-3-isoxazole-5-carboxamide derivatives that have been designed, synthesized, and evaluated for their anticancer activities .
Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds can be characterized using techniques such as IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using techniques such as 1H NMR and 13C NMR .Scientific Research Applications
Isoxazoline Derivatives in Anticancer Research
Isoxazolines, sharing a structural motif with N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide, have been identified as crucial components in the development of anticancer agents. The importance of isoxazoline derivatives in natural sources and their synthetic pathways for potential chemotherapeutic applications has been highlighted. The relationship between their structure and anticancer activity, including the influence of stereochemical aspects, has been discussed extensively. These compounds' potential as novel anticancer drugs has been underscored by their presence in various natural products and synthetic routes aimed at enhancing their efficacy as chemotherapeutic agents (Kaur et al., 2014).
Applications in Neuroprotection and Stroke Treatment
Research on neuroprotective strategies against cerebral stroke has explored various compounds, including isoxazole derivatives. These studies aim to mitigate secondary cerebral injury and minimize disability post-stroke. Despite limited success in clinical trials, the ongoing research underscores the potential of isoxazole compounds in developing treatments to address the complex signaling cascades involved in stroke, offering insights into potential neuroprotective agents (Karsy et al., 2017).
Ectoparasiticides in Veterinary Medicine
Isoxazolines represent a novel class of ectoparasiticides showing potent inhibitory activity against glutamate- and gamma-aminobutyric acid-gated chloride channels in invertebrates' nervous systems. The comprehensive review of isoxazolines covers their pharmacodynamics, pharmacokinetics, efficacy against ectoparasites such as fleas, ticks, and mites, and safety profiles. This information is crucial for veterinarians to make informed choices about ectoparasiticide selection for treating animals, highlighting the significant role of isoxazoline derivatives in veterinary medicine (Zhou et al., 2021).
Mechanism of Action
Target of Action
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
The interaction of this compound with its targets results in a series of biochemical reactions. The compound binds to the receptors, triggering a cascade of events that lead to changes in cellular functions .
Biochemical Pathways
This compound affects various biochemical pathways. The compound’s interaction with its targets influences these pathways, leading to downstream effects that contribute to its overall biological activity .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Some compounds showed potent anticancer activities . For instance, it was shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide are intriguing. The compound has shown potential as a therapeutic agent, with various derivatives displaying promising pharmacological effects
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLSFVHABEGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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